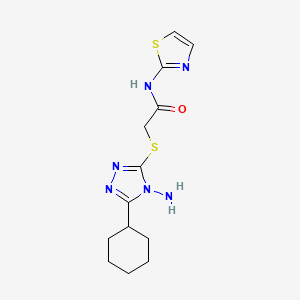

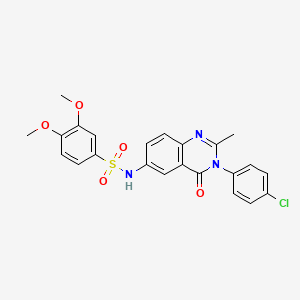

![molecular formula C18H28Cl2N4O B3013874 4-({7-环戊基-5,6-二甲基-7H-吡咯并[2,3-d]嘧啶-4-基}氧基)哌啶二盐酸盐 CAS No. 1955499-34-9](/img/structure/B3013874.png)

4-({7-环戊基-5,6-二甲基-7H-吡咯并[2,3-d]嘧啶-4-基}氧基)哌啶二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-({7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)piperidine dihydrochloride" is a chemically synthesized molecule that appears to be related to pyrimidine derivatives, which are often explored for their potential pharmacological activities. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine and is found in many pharmaceuticals.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be complex, involving multiple steps and starting materials. For instance, a practical synthesis of a related compound, 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, was achieved by converting commercially available 2,4-dichloro-5-fluoropyrimidine through four telescoped steps to yield the desired product in about 68% overall yield . This process is an economical alternative to other methods, such as the Mitsunobu-based synthesis. Similarly, the synthesis of cyclopenta[c]piperidines and pyrrolo[3,4-c]piperidines involves cycloaddition followed by reductive opening of lactone-bridged adducts .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex, with various substituents affecting their conformation and reactivity. For example, the axial-equatorial conformational preferences of substituents in cis-fused bicyclic systems like cyclopenta[c]piperidines are opposite to those in monocyclic piperidine analogues . The crystal structure of a related compound, 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, revealed a nonplanar molecule with the piperidine ring exhibiting a chair conformation .

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives with various nucleophiles can lead to the substitution of different functional groups. For instance, the reactivity of chlorine atoms in 2,2',4-trichloro-4',5-dipyrimidinyl with piperidine was studied, showing that the chlorine atom in the 4 position is replaced first, followed by the chlorine atom in the 2 position . This selective substitution allows for the synthesis of compounds with varying degrees of substitution.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can vary widely depending on their specific substituents and molecular structure. For example, the antimicrobial activity of a series of pyridines, pyrimidinones, and oxazinones was evaluated, with some compounds showing good antibacterial and antifungal activities . The bioactivity of these compounds is often related to their ability to interact with biological targets, such as enzymes or receptors.

科学研究应用

抗病毒活性

4-({7-环戊基-5,6-二甲基-7H-吡咯并[2,3-d]嘧啶-4-基}氧基)哌啶二盐酸盐及其类似物已证明具有抗病毒特性。例如,7-脱氮鸟嘌呤的某些碳环类似物在结构上与该化合物相关,已显示出对细胞培养中的单纯疱疹病毒 1 型和 2 型 (HSV1 和 HSV2) 的选择性抑制活性。当将这些化合物施用于感染 HSV2 的小鼠时,存活率增加,平均存活时间延长 (Legraverend 等人,1985)。

合成和化学性质

该化合物参与了新型吡咯并[2,3-d]嘧啶衍生物的合成。例如,一项研究展示了一种使用 4-(N,N-二甲氨基)吡啶 (DMAP) 作为催化剂合成 N-(2-芳基-7-苄基-5,6-二苯基-7H-吡咯并[2,3-d]嘧啶-4-基)苯磺酰胺的有效方法 (Khashi 等人,2014)。

神经营养作用

一类合成的双环嘧啶化合物,与 4-({7-环戊基-5,6-二甲基-7H-吡咯并[2,3-d]嘧啶-4-基}氧基)哌啶二盐酸盐相关,证明了对神经母细胞瘤细胞系中的神经突生长有很强的促进作用。这些化合物已显示出类似神经生长因子 (NGF) 的活性,在促进神经元生长的细胞培养中有效 (Awaya 等人,1993)。

抗菌活性

在结构上与 4-({7-环戊基-5,6-二甲基-7H-吡咯并[2,3-d]嘧啶-4-基}氧基)哌啶二盐酸盐相关的化合物已被合成并评估其抗菌活性。例如,某些含哌啶的嘧啶亚胺和噻唑烷酮的微波辅助合成显示出显着的抗菌活性 (Merugu 等人,2010)。

抑制 STAT6

4-({7-环戊基-5,6-二甲基-7H-吡咯并[2,3-d]嘧啶-4-基}氧基)哌啶二盐酸盐的一些衍生物已被确定为信号转导子和转录激活因子 6 (STAT6) 的有效抑制剂,STAT6 是参与白细胞介素-4 信号通路的转录因子。这种抑制表明对过敏性疾病和哮喘具有治疗潜力 (Nagashima 等人,2009)。

未来方向

The compound has shown promising results in preclinical studies, demonstrating significant antiproliferative effects on breast cancer cell lines . Future research could focus on further evaluating its efficacy and safety in clinical trials, as well as exploring its potential use in treating other types of cancer.

属性

IUPAC Name |

7-cyclopentyl-5,6-dimethyl-4-piperidin-4-yloxypyrrolo[2,3-d]pyrimidine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4O.2ClH/c1-12-13(2)22(14-5-3-4-6-14)17-16(12)18(21-11-20-17)23-15-7-9-19-10-8-15;;/h11,14-15,19H,3-10H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDDVARXQGSEYSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=C1C(=NC=N2)OC3CCNCC3)C4CCCC4)C.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-({7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)piperidine dihydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B3013793.png)

![9-(4-butylphenyl)-3-ethyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3013795.png)

![2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride](/img/structure/B3013796.png)

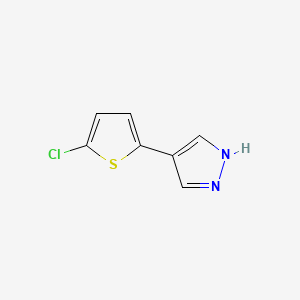

![Ethyl 3-[(2-thienylmethyl)amino]propanoate](/img/structure/B3013798.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea](/img/structure/B3013799.png)

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(trifluoromethoxy)benzamide](/img/structure/B3013801.png)

![N-(2-chlorobenzyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3013803.png)